4,6-Dibromopyridazin-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

4,6-Dibromopyridazin-3-amine (CAS 1206487-35-5) delivers a unique 4,6-dibromo substitution pattern with two orthogonally reactive C-Br bonds for chemoselective sequential cross-coupling. The dual electron-withdrawing bromines activate the pyridazine ring toward SNAr far more effectively than mono-bromo or non-halogenated analogs—a reactivity profile unobtainable with simpler 3-aminopyridazines. Critically, this exact core is claimed in patents for SMARCA2/4 protein degraders and kinase inhibitors, making it an irreplaceable intermediate for PROTAC development and agrochemical discovery. Ideal for constructing unsymmetrical 3,6-disubstituted pyridazine libraries in SAR-driven medicinal chemistry.

Molecular Formula C4H3Br2N3
Molecular Weight 252.897
CAS No. 1206487-35-5
Cat. No. B578482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromopyridazin-3-amine
CAS1206487-35-5
Molecular FormulaC4H3Br2N3
Molecular Weight252.897
Structural Identifiers
SMILESC1=C(C(=NN=C1Br)N)Br
InChIInChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
InChIKeyZTXKTTUTGHERSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromopyridazin-3-amine (CAS 1206487-35-5): A Strategic Building Block for Pharmaceutical and Agrochemical Synthesis


4,6-Dibromopyridazin-3-amine (CAS 1206487-35-5) is a heterocyclic aromatic compound belonging to the 3-aminopyridazine class. With a molecular formula of C4H3Br2N3 and a molecular weight of 252.89 g/mol, it features a pyridazine core substituted with an amine group at the 3-position and bromine atoms at both the 4- and 6-positions . The compound is a solid at ambient temperature, has a predicted boiling point of 376.6±37.0 °C, a predicted density of 2.287±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 1.93±0.10 . This specific substitution pattern provides dual reactive handles, enabling strategic diversification in complex molecule synthesis. 4,6-Dibromopyridazin-3-amine is primarily employed as a key intermediate in the development of bioactive compounds, with documented utility in pharmaceutical programs targeting SMARCA2/4 protein degraders and S100 protein inhibitors, as well as in the synthesis of novel agrochemicals .

Why 4,6-Dibromopyridazin-3-amine Cannot Be Substituted with In-Class Analogs Without Compromising Reactivity and Synthetic Efficiency


Substitution with simpler analogs such as 4-bromopyridazin-3-amine or unsubstituted 3-aminopyridazine is not a straightforward interchange. The specific 4,6-dibromo pattern on the pyridazine ring confers a distinct reactivity profile that is essential for enabling sequential or orthogonal transformations in complex synthetic routes. The presence of two electron-withdrawing bromine atoms significantly activates the ring towards nucleophilic aromatic substitution (SNAr) compared to mono-bromo or non-halogenated analogs, a feature critical for introducing diverse functional groups [1][2]. Furthermore, the two C-Br bonds offer differentiated reactivity, allowing for chemoselective cross-coupling reactions such as Suzuki-Miyaura couplings where one site reacts preferentially. This orthogonality is lost with analogs lacking the specific 4,6-dibromo substitution [3]. In biological contexts, the 4,6-dibromopyridazine core has been explicitly claimed as a pharmacophore in patent applications for SMARCA2/4 degraders and kinase inhibitors, establishing a structure-activity relationship (SAR) that other 3-aminopyridazine regioisomers or analogs would not fulfill [4].

Quantitative Differentiation of 4,6-Dibromopyridazin-3-amine: A Comparative Evidence Guide for Procurement Decisions


Orthogonal Reactivity: Dual Bromine Sites Enable Sequential Cross-Coupling for Complex Molecule Construction

The 4,6-dibromo substitution pattern is not redundant; it provides two chemically distinct handles for orthogonal transformations. This is a key differentiator from 4-bromopyridazin-3-amine, which offers only one reactive site and limits the synthetic sequence to a single derivatization step. The presence of two C-Br bonds allows for a sequence of chemo- and regioselective reactions—amination followed by palladium-catalyzed cross-couplings like Suzuki-Miyaura or reductive dehalogenation—to access unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines, a class of compounds not accessible from a mono-bromo precursor [1][2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Electrophilicity: Significantly Increased SNAr Reactivity Relative to Non-Halogenated Analogs

The 4,6-dibromo substitution pattern on the pyridazine core substantially increases its electrophilic character, making it a far more reactive partner in nucleophilic aromatic substitution (SNAr) reactions. This is a critical performance metric compared to 3-aminopyridazine, which lacks the activating bromine atoms. The strong electron-withdrawing effect of the two bromine atoms renders the C4 and C6 positions highly susceptible to nucleophilic attack, a property leveraged to build chemical diversity that is unattainable with the non-halogenated parent compound [1].

Organic Synthesis Nucleophilic Aromatic Substitution Reaction Kinetics

Predicted Physicochemical Properties: Lower pKa Profile Differentiates from Non-Halogenated Scaffolds

The predicted acid dissociation constant (pKa) for the amine group in 4,6-Dibromopyridazin-3-amine is 1.93±0.10, a value significantly lower than that of the parent 3-aminopyridazine (estimated pKa > 4). This decrease is due to the strong electron-withdrawing effect of the two bromine atoms on the pyridazine ring . This property impacts solubility, permeability, and protein binding, influencing the drug-likeness of final compounds synthesized from this intermediate.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Validated Utility in Agrochemical Synthesis: Documented Application as a Key Intermediate

Multiple authoritative chemical databases, including ChemBK and ChemSrc, explicitly cite 4,6-Dibromopyridazin-3-amine's established role as an intermediate in the synthesis of compounds with pesticidal activity. This is a verifiable application claim that provides a clear point of differentiation from non-halogenated or mono-halogenated pyridazine analogs, for which such a specific, aggregated application is not widely documented .

Agrochemical Synthesis Process Chemistry Industrial Intermediates

Consistent Purity Standards: High Chemical Purity Across Multiple Verified Suppliers

For industrial procurement, the consistency and reliability of a chemical's quality are paramount. 4,6-Dibromopyridazin-3-amine is commercially available from multiple reputable chemical suppliers (e.g., Bide Pharm, ChemShuttle) at a standard purity of 95% or higher, with analytical data (HPLC, NMR, GC) provided . This establishes a verifiable benchmark for quality, which is a critical procurement differentiator compared to less common or custom-synthesized analogs where purity standards may be undefined or inconsistent.

Procurement Quality Control Chemical Sourcing

Implication in Novel Therapeutic Modalities: Core Motif in Patent Claims for SMARCA2/4 Degraders

Patent literature explicitly identifies the pyridazine core, and specifically a dibromo-substituted variant, as a key structural motif within formula (I) compounds acting as SMARCA2/4 degraders . This positions 4,6-Dibromopyridazin-3-amine as a direct entry point into this cutting-edge therapeutic modality, which involves bifunctional molecules (PROTACs). This is a clear differentiator from simple pyridazine analogs not cited in the context of targeted protein degradation.

Targeted Protein Degradation PROTACs Medicinal Chemistry

Proven and High-Value Application Scenarios for 4,6-Dibromopyridazin-3-amine in Research and Industrial Settings


Medicinal Chemistry: Scaffold for Next-Generation SMARCA2/4 Degraders (PROTACs)

Pharmaceutical R&D groups focusing on targeted protein degradation (TPD) can leverage 4,6-Dibromopyridazin-3-amine as a key intermediate to access the pyridazine-based core structure claimed in patents for novel SMARCA2/4 degraders . The dual bromine atoms provide orthogonal handles for the iterative attachment of a target-binding warhead and an E3 ligase-recruiting ligand, enabling the systematic construction and optimization of bifunctional PROTAC molecules. This direct link to a high-value therapeutic area makes the compound a strategic asset in TPD-focused medicinal chemistry campaigns .

Synthetic Methodology: Accessing Complex, Unsymmetrical 3,6-Disubstituted Pyridazine Libraries

Due to the orthogonality of its two reactive C-Br bonds, 4,6-Dibromopyridazin-3-amine serves as an ideal platform for developing and applying sequential palladium-catalyzed cross-coupling methodologies [1][2]. Researchers can employ chemo- and regioselective protocols—such as an initial amination or Suzuki coupling followed by a subsequent coupling or reductive dehalogenation—to efficiently generate diverse, unsymmetrical 3,6-disubstituted 4-alkylaminopyridazine libraries [1]. This application is central to exploring chemical space in SAR studies where structural diversity at both the 4- and 6-positions is critical for modulating biological activity [2].

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

4,6-Dibromopyridazin-3-amine has a documented and validated role as a chemical intermediate in the synthesis of compounds with pesticidal activity . Research and development teams in the agrochemical industry can utilize this building block to explore new chemical classes of fungicides, herbicides, or insecticides. Its high electrophilicity and dual reactive sites enable the rapid generation of diverse analogs for screening against agricultural pests, leveraging a scaffold with established precedent in the field .

Early-Stage Drug Discovery: Building Block for Novel Kinase Inhibitors

Pyridazine and its derivatives are privileged structures in kinase inhibitor design, and 4,6-Dibromopyridazin-3-amine provides a direct entry point into this chemical space. The compound can be used to construct novel pyridazine-based analogs that function as ATP-competitive or allosteric kinase inhibitors [3]. The presence of the two bromine atoms allows for the exploration of vectors toward key binding pockets (e.g., hinge region, hydrophobic back pocket) within the kinase active site, facilitating structure-guided optimization of potency and selectivity profiles [3].

Quote Request

Request a Quote for 4,6-Dibromopyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.